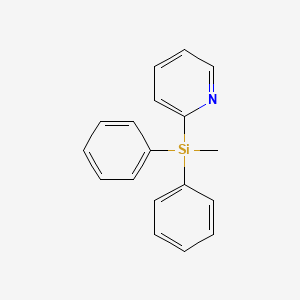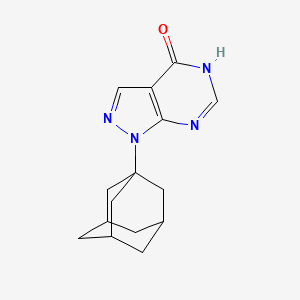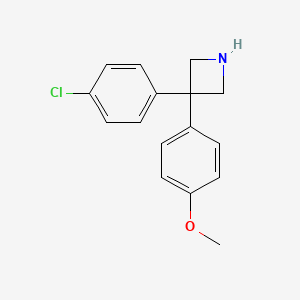
2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide is a complex organic compound with a molecular formula of C18H16N2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide typically involves the condensation of 2-methyl-1,8-naphthyridine-3-carboxylic acid with 2-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-N-(2-methylphenyl)benzamide: Similar structure but lacks the naphthyridine ring.
2-Methyl-N-(2-methylphenyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a naphthyridine ring.
Uniqueness
2-Methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
112697-62-8 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylphenyl)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-11-6-3-4-8-15(11)20-17(21)14-10-13-7-5-9-18-16(13)19-12(14)2/h3-10H,1-2H3,(H,20,21) |
InChI-Schlüssel |
OQQZVZHMYNXFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3C(=C2)C=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)

![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)







![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)


